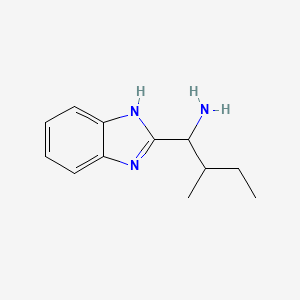

1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine

Description

Evolutionary Context of Benzodiazole Scaffolds in Bioactive Molecule Design

The benzodiazole scaffold, also known as benzimidazole (B57391), is a bicyclic heterocyclic aromatic organic compound, consisting of the fusion of benzene (B151609) and imidazole (B134444). This privileged structure is a common feature in a multitude of biologically active molecules. The versatility of the benzimidazole ring system, with its ability to participate in various intermolecular interactions, has led to its incorporation into a wide array of therapeutic agents. researchgate.net

Historically, the significance of the benzimidazole core was first recognized in the structure of vitamin B12. Since then, benzimidazole derivatives have been developed as anthelmintic, antiulcer, antihypertensive, and anticancer agents. researchgate.netmdpi.com The continued exploration of benzimidazole-containing compounds underscores their enduring importance in the quest for novel drugs. nih.gov

Significance of Alpha-Branched Amine Linkages in Pharmacophore Development

Alpha-branched amines are crucial structural motifs found in a vast number of pharmaceuticals and natural products. The branching at the carbon atom adjacent to the nitrogen atom can significantly influence a molecule's biological activity by introducing steric hindrance, affecting binding to target proteins, and modifying its physicochemical properties such as lipophilicity and metabolic stability.

The strategic incorporation of an alpha-branched amine can lead to improved oral bioavailability and a more favorable pharmacokinetic profile. This structural feature is often key to the pharmacophore of a drug, dictating its interaction with biological targets and ultimately its therapeutic effect.

Rationale for Investigating 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine as a Research Focus

While specific research on this compound is not extensively documented in publicly available literature, a strong rationale for its investigation can be inferred from the known properties of its constituent parts. The combination of the benzodiazole nucleus with an alpha-branched amine suggests potential for a synergistic effect, leading to novel biological activities.

The 2-substituted benzimidazole core is a well-established pharmacophore with a broad spectrum of activities, and the introduction of an amino group at this position has been a successful strategy in developing new drug candidates. orientjchem.org The specific 2-methylbutan-1-amine side chain introduces chirality and a defined steric profile, which could be pivotal for selective interactions with biological targets. The exploration of such a compound is therefore a logical step in the ongoing search for new bioactive molecules.

Overview of Research Methodologies Applicable to Novel Chemical Entities

The investigation of a novel chemical entity like this compound would typically involve a multidisciplinary approach encompassing synthesis, characterization, and biological evaluation.

Synthesis and Characterization: The synthesis of such a compound would likely involve the reaction of a suitable benzodiazole precursor with the appropriate amine-containing fragment. One common method for the synthesis of 2-substituted benzimidazoles involves the condensation of o-phenylenediamine (B120857) with various carboxylic acids or their derivatives. orientjchem.orgijrpc.com Following synthesis, the compound's structure and purity would be confirmed using a range of spectroscopic and analytical techniques.

| Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To determine the carbon-hydrogen framework of the molecule. |

| Mass Spectrometry (MS) | To determine the molecular weight and elemental composition. |

| Infrared (IR) Spectroscopy | To identify the presence of specific functional groups. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the compound. |

Biological Evaluation: Once synthesized and characterized, the compound would undergo a series of in vitro and in vivo assays to determine its biological activity. This could include screening against a panel of disease-relevant targets, such as enzymes or receptors, as well as cellular assays to assess its effects on cell viability, proliferation, and other physiological processes. derpharmachemica.com

| Assay Type | Purpose |

| In vitro enzyme inhibition assays | To determine if the compound can inhibit the activity of specific enzymes. |

| Cell-based assays | To assess the compound's effect on cellular functions. |

| In vivo animal models | To evaluate the compound's efficacy and safety in a living organism. |

The exploration of novel benzodiazole-amine hybrids like this compound holds significant promise for the discovery of new therapeutic agents. While detailed research on this specific compound is limited, the foundational knowledge of its constituent chemical moieties provides a strong impetus for its further investigation. Through systematic synthesis, characterization, and biological evaluation, the full potential of this and similar molecules can be unlocked, contributing to the advancement of medicinal chemistry and drug discovery.

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-3-8(2)11(13)12-14-9-6-4-5-7-10(9)15-12/h4-8,11H,3,13H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZPXJYCEDOOLIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C1=NC2=CC=CC=C2N1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301231043 | |

| Record name | α-(1-Methylpropyl)-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53662-90-1 | |

| Record name | α-(1-Methylpropyl)-1H-benzimidazole-2-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53662-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-(1-Methylpropyl)-1H-benzimidazole-2-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301231043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 1 1h 1,3 Benzodiazol 2 Yl 2 Methylbutan 1 Amine

Retrosynthetic Analysis and Strategic Disconnections for 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine

A retrosynthetic analysis of the target molecule reveals several viable disconnection points. The most logical approach involves disconnecting the bond between the benzimidazole (B57391) ring and the aminobutyl side chain. This leads to two primary building blocks: a 2-substituted benzimidazole precursor and a 2-methylbutan-1-amine derivative. This strategy is advantageous as it allows for the separate synthesis and potential modification of each component before the final coupling step.

The primary disconnection can be envisioned as a condensation reaction between o-phenylenediamine (B120857) and a suitable derivative of 2-methylbutanoic acid or a related C5 building block. Alternatively, a more convergent approach involves the coupling of a pre-formed benzimidazole core with a 2-methylbutan-1-amine synthon. The latter is often preferred for its modularity and potential for higher yields in the final step.

Synthesis of Key Precursor Building Blocks

The successful synthesis of the target compound hinges on the efficient preparation of its constituent precursors: the substituted 1H-1,3-benzodiazole intermediate and the 2-methylbutan-1-amine derivative.

The benzimidazole core is a common heterocyclic motif, and numerous methods for its synthesis have been developed. rsc.org A prevalent and classical method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives, such as aldehydes, acyl chlorides, or esters. nih.gov

For the synthesis of a suitable benzimidazole precursor for our target molecule, one could employ the condensation of o-phenylenediamine with 2-amino-2-methylbutanoic acid or a protected version thereof. However, a more versatile approach involves creating a 2-functionalized benzimidazole that can readily undergo coupling with the amine side chain. For instance, a 2-(chloromethyl)-1H-benzimidazole or a benzimidazole-2-carbaldehyde could serve as key intermediates.

Modern synthetic methods often utilize catalytic systems to improve efficiency and sustainability. For example, the dehydrogenative coupling of aromatic diamines with primary alcohols, catalyzed by transition metal complexes like cobalt or manganese, offers a direct route to 2-substituted benzimidazoles. organic-chemistry.orgrsc.org Another approach is the copper-catalyzed oxidative cross-coupling of anilines and primary alkyl amines. organic-chemistry.org

Table 1: Selected Methods for the Synthesis of 2-Substituted Benzimidazoles

| Reactants | Catalyst/Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| o-Phenylenediamine, Aldehyde | Nano-Fe2O3 | Mild conditions | 2-Substituted Benzimidazole | rsc.org |

| o-Phenylenediamine, Primary Alcohol | Manganese(I) complex | Dehydrogenative coupling | 2-Substituted Benzimidazole | organic-chemistry.org |

| o-Phenylenediamine, Primary Amine | Sodium Copper Chlorophyllin | Aerobic oxidation | 2-Substituted Benzimidazole | researchgate.net |

The 2-methylbutan-1-amine moiety can be prepared in either its racemic or optically active form, depending on the desired stereochemistry of the final product. The racemic amine is commercially available or can be synthesized from 2-methyl-1-butanol. chemicalbook.com

For the synthesis of enantiomerically pure 2-methylbutan-1-amine, chiral resolution of the racemate or an asymmetric synthesis approach is required. Asymmetric synthesis can be achieved through methods such as the reduction of a suitable prochiral imine or the amination of a chiral alcohol derivative. The specific stereoisomers of imine derivatives of 2-methylbutan-1-amine have been synthesized and characterized. leffingwell.com The choice of a racemic or optically active amine will depend on the specific biological application of the target compound, as different stereoisomers can exhibit distinct pharmacological activities.

Optimization of Coupling Reactions for this compound Formation

The final and critical step in the synthesis is the coupling of the benzimidazole core with the 2-methylbutan-1-amine side chain. The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, solvent, and reaction temperature.

Transition metal catalysts, particularly those based on copper and palladium, are widely employed for C-N bond formation. researchgate.net Copper(I) and Copper(II) salts have proven effective in catalyzing the coupling of amines with halo-substituted heterocycles or in multicomponent reactions to form substituted benzimidazoles. nih.gov The choice of ligand is also crucial, as it can significantly impact the catalyst's activity and selectivity. Ligands such as 1,10-phenanthroline (B135089) and various diketones have been shown to be effective in copper-catalyzed N-arylation reactions. researchgate.netresearchgate.net

For the coupling of a 2-halo-benzimidazole with 2-methylbutan-1-amine, a systematic evaluation of different copper and palladium catalysts, in combination with a library of ligands, would be necessary to identify the optimal catalytic system.

The reaction solvent plays a critical role in the solubility of the reactants and the stability of the catalytic species. A range of solvents, from polar aprotic solvents like DMF and DMSO to less polar options like toluene (B28343) and dioxane, should be screened. rsc.org The reaction temperature also needs to be carefully optimized. While higher temperatures can increase the reaction rate, they may also lead to undesired side reactions and decomposition of the catalyst or products. A temperature profiling study, where the reaction is run at various temperatures, would be essential to determine the optimal balance between reaction rate and yield.

Table 2: General Parameters for Optimization of Coupling Reactions

| Parameter | Variables to be Tested | Desired Outcome |

|---|---|---|

| Catalyst | Cu(I) salts (e.g., CuI), Cu(II) salts (e.g., Cu(OAc)2), Pd catalysts (e.g., Pd(OAc)2) | High catalytic turnover, minimal side product formation |

| Ligand | Phenanthroline derivatives, b-diketones, phosphine-based ligands | Enhanced catalyst stability and reactivity, improved selectivity |

| Solvent | DMF, DMSO, Toluene, Dioxane, Acetonitrile (B52724) | Good solubility of reactants, compatibility with the catalytic system |

| Base | K2CO3, Cs2CO3, Triethylamine (B128534) | Efficient proton scavenging, minimal interference with the catalyst |

| Temperature | Room temperature to reflux | Optimal reaction rate and yield, minimized decomposition |

By systematically optimizing these parameters, a robust and efficient protocol for the synthesis of this compound can be established.

Reaction Kinetics and Yield Enhancement Strategies

The formation of the benzimidazole ring from o-phenylenediamine and an aldehyde is a multi-step process that typically proceeds through the formation of a Schiff base intermediate, followed by cyclization and subsequent oxidation to the aromatic benzimidazole system.

Yield Enhancement Strategies: A primary challenge in the synthesis of 2-substituted benzimidazoles from aldehydes is the potential for side reactions, including the formation of 1,2-disubstituted products where the benzimidazole N-H is alkylated by a second molecule of the aldehyde. researchgate.net Numerous strategies have been developed to enhance the yield and selectivity of the desired product.

Catalysis: A wide range of catalysts have been shown to improve reaction rates and yields. These include acidic catalysts like phosphoric acid, Lewis acids such as Erbium(III) triflate (Er(OTf)₃), and solid-supported acids like perchloric acid on silica (B1680970) gel (HClO₄–SiO₂). researchgate.netnih.gov Iron and ruthenium-based catalysts have also been employed for dehydrogenative coupling reactions. researchgate.net

Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool for accelerating the reaction, often leading to significantly reduced reaction times (from hours to minutes) and improved yields, frequently under solvent-free conditions. mdpi.comresearchgate.net

Solvent and Temperature Optimization: The choice of solvent can influence selectivity. For instance, using water as a solvent can enhance the formation of 2-substituted benzimidazoles, while switching to aprotic solvents may favor 1,2-disubstitution. researchgate.net Optimization of temperature is also critical; for example, in one study, increasing the temperature from 60 °C to 100 °C raised the yield from 59.6% to 89.7%. mdpi.com

Oxidizing Agents: An oxidant is often required for the final aromatization step. While atmospheric air can serve this purpose, reagents like tert-butyl nitrite (B80452) may be used to achieve higher yields under milder conditions. researchgate.net

| Strategy | Catalyst/Conditions | Key Advantages | Reported Yields (for analogous reactions) |

|---|---|---|---|

| Microwave-Assisted Synthesis | Er(OTf)₃ (1 mol%), solvent-free | Extremely short reaction times (5-10 min), high selectivity, eco-friendly. mdpi.com | 86-99% mdpi.com |

| Homogeneous Catalysis | Phosphoric Acid, Methanol (B129727) | Mild conditions, short reaction times (13-30 min), eco-friendly catalyst. nih.gov | 61-89% nih.gov |

| Solid-Supported Catalysis | HClO₄–SiO₂, Ethanol | High selectivity, effective catalyst. researchgate.net | High yields reported. researchgate.net |

| Dehydrogenative Coupling | PMO-IL-WO₄²⁻ nanocatalyst, Water | Environmentally friendly (water solvent), catalyst is recoverable and reusable. researchgate.net | >90% researchgate.net |

Stereoselective Synthetic Routes Towards Enantiopure this compound

The target molecule possesses two chiral centers at the C1 (methine carbon attached to the benzimidazole ring and the amine) and C2 (methine carbon with the methyl group) positions of the butan-1-amine chain. Therefore, a total of four stereoisomers are possible. The synthesis of enantiopure forms is critical for pharmaceutical applications.

Chiral Pool Synthesis: An effective strategy is to start from a readily available chiral precursor. L-isoleucine, an essential amino acid, possesses the required (2S, 3S) stereochemistry in its carbon backbone. The carboxylic acid of L-isoleucine could be reduced to an aldehyde or converted to another functional group suitable for condensation with o-phenylenediamine, thereby transferring the inherent chirality to the final product.

Asymmetric Catalysis: The development of chiral catalysts for the synthesis of benzimidazoles and chiral amines is an active area of research. researchgate.net Chiral Brønsted acids or chiral metal complexes could be employed to catalyze the condensation of o-phenylenediamine with an achiral precursor in an enantioselective manner. researchgate.net Biocatalytic methods, using engineered enzymes like myoglobin (B1173299) variants for carbene N-H insertion, represent an emerging frontier for the asymmetric synthesis of chiral amines. rochester.edu

Resolution of Racemates: If a racemic mixture is synthesized, it can be resolved into its constituent enantiomers.

Diastereomeric Salt Formation: The primary amine in the target molecule allows for the formation of diastereomeric salts by reacting the racemic mixture with a chiral acid (e.g., tartaric acid, mandelic acid). These diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g., Chiralpak) is a powerful analytical and preparative method for separating enantiomers. rsc.org Additionally, advanced techniques like cyclodextrin-based electrokinetic chromatography (CD-EKC) have proven effective for the baseline separation of chiral benzimidazole derivatives. nih.gov

| Strategy | Description | Key Considerations |

|---|---|---|

| Chiral Pool Synthesis | Utilizes a naturally occurring chiral molecule, such as L-isoleucine, as the starting material to build the side chain. | Requires synthetic steps to convert the starting material to a suitable precursor without racemization. |

| Asymmetric Organocatalysis | Employs a chiral organocatalyst (e.g., chiral phosphoric acid, chiral aminobenzimidazole) to induce stereoselectivity in the key bond-forming step. researchgate.net | Catalyst design is crucial for achieving high enantiomeric excess (ee). |

| Chiral Metal Catalysis | Uses a transition metal complex with a chiral ligand to catalyze the asymmetric synthesis. researchgate.net | High catalytic activity and enantioselectivity can be achieved. patsnap.com |

| Kinetic Resolution | A chiral reagent or catalyst selectively reacts with one enantiomer of the racemic mixture, allowing the unreacted enantiomer to be recovered in an enriched form. epa.gov | Maximum theoretical yield for the desired enantiomer is 50%. |

| Chiral HPLC Resolution | Separates enantiomers from a racemic mixture using a column with a chiral stationary phase. rsc.org | Effective for both analytical and preparative scales, but can be costly for large quantities. |

Chromatographic and Non-Chromatographic Purification Protocols for this compound

Purification is a critical step to isolate the target compound from unreacted starting materials, catalysts, and byproducts. A combination of non-chromatographic and chromatographic techniques is typically employed.

Non-Chromatographic Purification:

Acid-Base Extraction: The presence of a basic primary amine and a weakly acidic N-H group on the benzimidazole ring makes the molecule amphoteric. This allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the basic amine into the aqueous phase. The aqueous layer is then separated, basified, and the purified product is re-extracted into an organic solvent.

Recrystallization: This is a powerful technique for purifying solid compounds. mt.comillinois.edu The selection of an appropriate solvent is key; the compound should be highly soluble at high temperatures and poorly soluble at low temperatures. mt.com For benzimidazole derivatives, common recrystallization solvents include ethanol, methanol, or mixed solvent systems like dimethylformamide/acetonitrile. google.com The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and allowing the solution to cool slowly to form pure crystals. youtube.com

Chromatographic Purification:

Flash Column Chromatography: This is a standard and widely used method for purifying organic compounds. diva-portal.org Silica gel is the most common stationary phase. The selection of the mobile phase (eluent) is crucial for effective separation. Given the polarity of the target molecule, a gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol or using a methanol/dichloromethane mixture) would likely be effective. diva-portal.orgnih.gov

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of the reaction and to determine the optimal solvent system for column chromatography. researchgate.net

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is used to assess the final purity of the compound. Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile and water (often with additives like formic acid). diva-portal.org

| Technique | Stationary/Mobile Phase or Solvent | Purpose & Notes |

|---|---|---|

| Flash Column Chromatography | Stationary: Silica Gel. Mobile: Hexane/Ethyl Acetate, CH₂Cl₂/Methanol gradients. diva-portal.orgnih.gov | Primary method for purification of the crude product. The amine group may cause tailing on silica gel, which can sometimes be mitigated by adding a small amount of triethylamine or ammonia (B1221849) to the eluent. nih.gov |

| Recrystallization | Solvents: Ethanol, Methanol, DMF/Acetonitrile. google.com | Effective for obtaining high-purity crystalline material from a crude solid. illinois.edu |

| Acid-Base Extraction | Organic Solvent (e.g., Ethyl Acetate) and aqueous HCl / NaOH. | Separates the basic target compound from neutral or acidic impurities. google.com |

| Preparative HPLC | Stationary: Chiral (for enantiomers) or C18. Mobile: Acetonitrile/Water or n-Heptane/Ethanol. rsc.org | Used for high-purity isolation, especially for resolving stereoisomers. |

Computational and Theoretical Studies on 1 1h 1,3 Benzodiazol 2 Yl 2 Methylbutan 1 Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are frequently employed to investigate the electronic characteristics of benzimidazole (B57391) derivatives. electrochemsci.orgdergipark.org.trresearchgate.net These studies provide a microscopic view of the molecule's behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, indicating its nucleophilicity, while the LUMO signifies its ability to accept electrons, reflecting its electrophilicity. dergipark.org.tryoutube.com

For 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine, the HOMO is expected to be localized primarily on the electron-rich benzimidazole ring system, particularly the nitrogen atoms. dergipark.org.tr The LUMO, conversely, would likely be distributed over the entire benzimidazole moiety, indicating that this region is the most probable site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity. In studies of similar benzimidazole derivatives, this energy gap is a crucial factor in predicting their chemical behavior. electrochemsci.org

| Orbital | Description | Expected Localization |

| HOMO | Highest Occupied Molecular Orbital | Benzimidazole ring, especially nitrogen atoms |

| LUMO | Lowest Unoccupied Molecular Orbital | Benzimidazole ring system |

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. chemrxiv.orgresearchgate.net The MEP surface displays regions of varying electron density, typically color-coded where red indicates electron-rich areas (negative potential) and blue represents electron-poor areas (positive potential). researchgate.net

In the case of this compound, the MEP map would be expected to show the most negative potential (red) around the nitrogen atoms of the benzimidazole ring and the primary amine group, signifying these as the primary sites for electrophilic attack. niscpr.res.in Conversely, the hydrogen atoms of the amine and the N-H group of the benzimidazole ring would exhibit a positive potential (blue), making them susceptible to nucleophilic attack. niscpr.res.in

Molecular Reactivity Descriptors

Based on the energies of the frontier orbitals, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). electrochemsci.orgdergipark.org.tr

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron configuration. A higher value indicates greater stability.

Global Electrophilicity Index (ω) : Quantifies the electrophilic nature of a compound.

For benzimidazole derivatives, these descriptors are instrumental in comparing the reactivity of different substituted compounds. electrochemsci.orgresearchgate.net

Conformational Analysis and Energy Landscapes of this compound

The biological activity of a molecule is often dictated by its three-dimensional structure. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. The flexible side chain of this compound, specifically the 2-methylbutan-1-amine group attached to the rigid benzimidazole core, allows for multiple possible conformations due to rotation around the single bonds.

Computational methods can be used to explore the potential energy surface of the molecule, identifying the low-energy, stable conformers. This analysis is crucial for understanding how the molecule might fit into a biological receptor. The planarity of the benzimidazole ring system is a common feature in related crystal structures. nih.gov

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wjarr.com It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.govmdpi.com

Ligand-Protein Interaction Profiling

Given that benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, molecular docking studies can help to hypothesize potential biological targets. nih.gov The docking process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function.

For this compound, key interactions with a hypothetical protein target would likely involve:

Hydrogen bonding: The nitrogen atoms of the benzimidazole ring and the primary amine group can act as hydrogen bond acceptors, while the N-H of the imidazole (B134444) and the N-H of the amine can act as hydrogen bond donors. wjarr.com

Hydrophobic interactions: The phenyl part of the benzimidazole and the alkyl side chain can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

π-π stacking: The aromatic benzimidazole ring can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Binding Mode Prediction and Scoring Functions

Binding mode prediction, a form of molecular docking, is a computational technique used to forecast the preferred orientation of a ligand when it binds to a target protein. This method is crucial in drug discovery for understanding potential mechanisms of action and for structure-based drug design. The process involves sampling a ligand's possible conformations within the protein's binding site and then using a scoring function to estimate the binding affinity for each conformation.

A typical study in this area would involve:

Target Identification: Selecting a biologically relevant protein target.

Docking Simulation: Using software like AutoDock, Glide, or GOLD to place the ligand (this compound) into the active site of the target.

Scoring: Calculating the binding energy for various poses. Lower scores generally indicate a more favorable binding interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, would be identified.

Without published research, the specific binding modes and scoring function results for this compound remain undetermined.

Table 1: Hypothetical Binding Mode Analysis Data

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Dynamics (MD) Simulations to Elucidate Dynamic Interactions

Molecular dynamics (MD) simulations provide insights into the movement of atoms and molecules over time. For a ligand-protein complex, MD simulations can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the specific dynamic interactions that stabilize the complex. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the system evolves.

A typical MD simulation study would assess:

Root Mean Square Deviation (RMSD): To evaluate the stability of the protein and the ligand over the simulation time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein.

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the protein.

As no MD simulation studies have been published for this compound, its dynamic interactions with any biological target are currently unknown.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant Parameters

In silico ADME prediction uses computational models to estimate the pharmacokinetic properties of a compound. These predictions are vital in the early stages of drug development to identify candidates with favorable drug-like properties. Various software and web servers, such as SwissADME and pkCSM, are used to calculate these parameters based on the molecule's structure.

Key ADME parameters that would be predicted include:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption.

Distribution: Predictions of blood-brain barrier penetration and plasma protein binding.

Metabolism: Identification of potential interactions with cytochrome P450 enzymes.

Excretion: Predictions related to the clearance of the compound.

Physicochemical Properties: Including molecular weight, logP (lipophilicity), and topological polar surface area (TPSA).

Currently, there are no published studies detailing the in silico ADME-relevant parameters for this compound.

Table 2: Hypothetical In Silico ADME Prediction Data

| Property | Predicted Value |

| Physicochemical Properties | |

| Molecular Weight | Data Not Available |

| logP | Data Not Available |

| Topological Polar Surface Area (TPSA) | Data Not Available |

| Pharmacokinetics | |

| Human Intestinal Absorption | Data Not Available |

| Blood-Brain Barrier Permeability | Data Not Available |

| P-glycoprotein Substrate | Data Not Available |

| CYP450 Inhibition | Data Not Available |

In Vitro Biological Activity Assessment of 1 1h 1,3 Benzodiazol 2 Yl 2 Methylbutan 1 Amine

Receptor Binding Affinity Studies in Isolated Systems

There is no publicly available data from receptor binding affinity studies for 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine. Such studies are crucial for identifying the specific molecular targets of a compound and quantifying its binding strength.

Radioligand Binding Assays

No radioligand binding assay data for this compound has been reported. This type of assay is a standard method to determine the affinity of a compound for a specific receptor by measuring the displacement of a radioactively labeled ligand.

Fluorescence Polarization Assays

Information regarding the use of fluorescence polarization assays to evaluate the binding of this compound to any biological target is absent from the scientific literature. This technique is often employed to study molecular interactions in solution.

Enzyme Inhibition or Activation Assays

There is no published research detailing the effects of this compound on any specific enzyme or enzyme family. Enzyme assays are fundamental in drug discovery to identify compounds that can modulate the activity of enzymes involved in disease pathways.

Kinetic Analysis of Enzyme Modulation

Without any primary enzyme activity data, no kinetic analysis of enzyme modulation by this compound has been performed or reported. Such analysis would be necessary to understand the mechanism of inhibition or activation (e.g., competitive, non-competitive).

Selectivity Profiling Across Enzyme Families

A selectivity profile for this compound across different enzyme families is not available. This type of profiling is essential to assess the specificity of a compound and predict potential off-target effects.

Cell-Based Functional Assays

No data from cell-based functional assays for this compound could be located in the public domain. These assays are critical for understanding how a compound affects cellular processes and for validating its potential therapeutic utility in a more physiologically relevant context.

Based on a comprehensive search of scientific literature, there is currently no publicly available data on the in vitro biological activity of the specific chemical compound This compound .

Therefore, it is not possible to generate an article that adheres to the strict outline and content requirements provided in the prompt. The creation of a "thorough, informative, and scientifically accurate" article with detailed research findings and data tables for the specified sections and subsections is contingent on the existence of published research for this exact compound.

Searches for the broader class of 2-aminoalkylbenzimidazoles indicate that related compounds have been investigated for various biological activities, including antimicrobial, antiviral, and antiproliferative effects. bookpi.orgnih.govnih.govnih.govresearchgate.netacgpubs.orgnih.gov However, without specific studies on this compound, any discussion would be speculative and would violate the instruction to focus solely on the requested compound.

To fulfill the user's request, published scientific studies detailing the following would be required:

Reporter Gene Assays: Data showing how the compound activates or inhibits specific cellular pathways.

Cellular Proliferation or Differentiation Studies: Results from assays that measure the compound's effect on the growth and development of cells.

Intracellular Calcium Mobilization Assays: Findings from experiments that assess the compound's ability to trigger the release of calcium within cells.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) or other quantitative data against specific strains of bacteria and fungi.

Antiviral Activity: Data from cell culture models demonstrating efficacy against specific viruses, including metrics like EC50 or IC50 values.

Antiproliferative Activity: IC50 values or other measures of growth inhibition against various cancer cell lines.

As no such data could be located for this compound, the requested article cannot be generated at this time.

Structure Activity Relationship Sar Investigations of 1 1h 1,3 Benzodiazol 2 Yl 2 Methylbutan 1 Amine Derivatives

Impact of Substitutions on the Benzodiazole Ring on Biological Activity

In the broader context of benzimidazole (B57391) derivatives, substitutions on the benzodiazole ring are known to significantly modulate biological activity. For instance, the introduction of electron-withdrawing or electron-donating groups at the 5- and 6-positions can influence the molecule's electronic properties, which in turn can affect its binding affinity to biological targets. nih.gov However, without specific studies on 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine, any discussion on the impact of such substitutions would be speculative. Research on other 2-substituted benzimidazoles has shown that modifications to the benzimidazole nucleus are a critical step in drug discovery, influencing the compound's pharmacological profile. bohrium.com

Influence of Modifications to the Amine Moiety on Receptor Recognition

The amine moiety in many biologically active compounds plays a crucial role in receptor recognition, often forming key hydrogen bonds or ionic interactions within a receptor's binding site. Modifications to the amine group, such as N-alkylation or acylation, can drastically alter a compound's potency and selectivity. nih.gov For this compound, the primary amine is a potential site for interaction with biological targets. However, the lack of specific research on this compound means that the precise effects of modifying this amine group are not known. General studies on 2-aminobenzimidazoles indicate that they are often more active than their 2-methylbenzimidazole (B154957) counterparts in certain contexts, highlighting the importance of the amino group. researchgate.net

Stereochemical Effects of the Chiral Center on Potency and Selectivity

The presence of a chiral center in the 2-methylbutan-1-amine portion of the molecule introduces the possibility of stereoisomers (enantiomers), which can exhibit different pharmacological activities. It is a well-established principle in pharmacology that enantiomers of a chiral drug can have distinct potencies, with one enantiomer often being significantly more active than the other. This stereoselectivity is due to the three-dimensional nature of drug-receptor interactions. For other chiral benzimidazole derivatives, the stereochemistry has been shown to be a critical determinant of their biological activity. acs.org However, without experimental data on the individual enantiomers of this compound, it is impossible to detail the stereochemical effects on its potency and selectivity.

QSPR/QSAR Modeling for Predictive Activity Profiling of Analogues

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools used in drug discovery to predict the biological activity of compounds based on their chemical structure. These models are built using datasets of compounds with known activities. For various classes of benzimidazole derivatives, QSAR studies have been successfully employed to guide the design of new, more potent analogues. nih.govnih.govbiointerfaceresearch.com A QSAR model for this compound derivatives would require a dataset of structurally related compounds with measured biological activities. The absence of such a dataset in the public domain precludes the development of a predictive QSAR model for this specific series of compounds.

Design and Synthesis of Focused Analogue Libraries Based on SAR Hypotheses

The design and synthesis of focused analogue libraries are a key strategy in medicinal chemistry to systematically explore the structure-activity relationships of a lead compound. Based on initial SAR hypotheses, chemists can create a series of related molecules with specific modifications to probe the chemical space around the lead structure. Various synthetic methodologies have been developed for the creation of diverse benzimidazole libraries. nih.govrsc.orgmdpi.com The development of a focused library around this compound would be a logical step to elucidate its SAR. Such a library would involve variations at the benzodiazole ring, modifications of the amine moiety, and the synthesis of individual stereoisomers. This systematic approach would be instrumental in identifying the key structural features responsible for any potential biological activity.

Mechanistic Elucidation of the Biological Actions of 1 1h 1,3 Benzodiazol 2 Yl 2 Methylbutan 1 Amine

Identification of Primary Molecular Targets Through Affinity-Based Probes

Currently, there are no published studies that utilize affinity-based probes to identify the primary molecular targets of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine. This experimental approach would typically involve synthesizing a derivative of the compound that incorporates a reactive group or a reporter tag. Such a probe would allow for the covalent labeling and subsequent identification of binding partners within a cellular lysate, a critical step in target deconvolution. The design of such probes is a complex process, often requiring the synthesis and validation of photoactivatable and clickable versions of the parent molecule to enable techniques like affinity-based protein profiling. researchgate.net

Investigation of Downstream Signaling Pathway Modulation

Without identified primary molecular targets, there is no available data on the downstream signaling pathways modulated by this compound. Research in this area would typically investigate how the interaction of the compound with its target(s) affects intracellular communication cascades. For example, studies on other benzimidazole-containing compounds have explored their potential to inhibit specific kinases, such as the c-Jun NH2-terminal protein kinase (JNK), and thereby modulate pathways involved in cellular stress and apoptosis. nih.gov However, no such investigations have been reported for the specific compound .

Transcriptomic and Proteomic Analysis of Cellular Responses

There is no public record of transcriptomic or proteomic analyses performed on cells treated with this compound. Such studies are powerful tools for obtaining a global view of the cellular response to a compound. Proteomic analyses, for instance, can identify differentially expressed proteins in response to treatment, offering insights into the compound's mechanism of action and potential off-target effects. nih.gov A hypothetical study could reveal changes in protein expression related to specific cellular processes, which would then guide further mechanistic investigations.

A representative data table for a proteomic analysis is shown below. Please note this data is illustrative and not based on actual experimental results for this compound.

| Protein ID | Gene Name | Fold Change | p-value | Cellular Pathway |

| P04637 | TP53 | N/A | N/A | Cell Cycle Regulation |

| P62258 | HSP90AA1 | N/A | N/A | Protein Folding |

| Q06830 | MAPK8 | N/A | N/A | Signal Transduction |

| P42336 | CASP3 | N/A | N/A | Apoptosis |

Biophysical Characterization of Compound-Target Interactions (e.g., SPR, ITC)

No biophysical data, such as that from Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), is available for the interaction of this compound with any biological target. These techniques are essential for quantitatively characterizing the binding affinity, kinetics, and thermodynamics of a compound-target interaction. SPR would measure the binding and dissociation rates, while ITC would determine the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding event.

A sample data table from a hypothetical biophysical characterization is provided below for illustrative purposes.

| Technique | Target Protein | Kd (nM) | kon (M-1s-1) | koff (s-1) | ΔH (kcal/mol) | -TΔS (kcal/mol) |

| SPR | Not Determined | N/A | N/A | N/A | N/A | N/A |

| ITC | Not Determined | N/A | N/A | N/A | N/A | N/A |

Mechanisms of Action at the Subcellular Level

Given the absence of identified molecular targets and pathway modulation data, the mechanisms of action for this compound at the subcellular level remain unknown. Research in this area would involve techniques like fluorescence microscopy with labeled compounds or antibodies to determine the compound's localization within the cell (e.g., nucleus, mitochondria, cytoplasm) and its effect on subcellular structures and processes.

Advanced Research Methodologies Applied to the Study of 1 1h 1,3 Benzodiazol 2 Yl 2 Methylbutan 1 Amine

Crystallographic Studies of Compound-Target Complexes

X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structure of molecules and their complexes with biological targets at atomic resolution. For benzimidazole (B57391) derivatives, this method has been instrumental in understanding their binding modes to various proteins, which is crucial for structure-based drug design.

The process involves co-crystallizing the target protein with the benzimidazole ligand or soaking the ligand into pre-formed protein crystals. The resulting crystal is then exposed to X-rays, and the diffraction pattern is used to calculate the electron density map, from which the atomic coordinates of the protein-ligand complex can be determined. springernature.com This provides a static yet highly detailed snapshot of the binding pose, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and coordination with metal ions.

For instance, crystallographic studies of various benzimidazole derivatives have revealed their mode of interaction with a range of protein targets. semanticscholar.orgopenresearchlibrary.orgscilit.com These studies detail the planarity of the benzimidazole core and the torsion angles of its substituents upon binding. semanticscholar.orgresearchgate.net Such information is invaluable for medicinal chemists to design more potent and selective inhibitors.

Below is a representative table of crystallographic data for a benzimidazole derivative, illustrating the type of information obtained from such studies.

| Parameter | Value |

| Compound | 2-(o-Aminophenyl)benzimidazole |

| PDB ID | Not specified in source |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 13.534(3) Å, b = 5.253(1) Å, c = 15.343(3) Å, β = 108.68(2)° |

| Resolution (Å) | Not specified in source |

| Key Interactions | Inter- and intra-molecular hydrogen bonds |

This table presents illustrative data for a related benzimidazole compound to demonstrate the outputs of crystallographic studies. scispace.com

NMR Spectroscopy for Ligand-Protein Interaction Mapping

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying ligand-protein interactions in solution, providing dynamic information that is complementary to the static picture from crystallography. Several NMR techniques are particularly useful for mapping the binding site and determining the binding affinity of small molecules like 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine.

One of the most common methods is Chemical Shift Perturbation (CSP), also known as chemical shift mapping. nih.govbcm.edu In a typical experiment, a 2D 1H-15N HSQC spectrum of an isotopically labeled protein is recorded in the absence and presence of the benzimidazole ligand. Upon binding, the chemical environment of the amino acid residues in the binding pocket is altered, leading to changes (perturbations) in their corresponding chemical shifts in the NMR spectrum. By mapping these perturbations onto the protein's structure, the binding site can be identified. The magnitude of the shift changes can also be used to determine the dissociation constant (Kd) of the ligand. nih.gov

Another valuable technique is Saturation Transfer Difference (STD) NMR. glycopedia.eud-nb.info This method is particularly useful when working with unlabeled protein. In an STD-NMR experiment, a selective saturation is applied to the protein, and this saturation is transferred to a bound ligand via spin diffusion. When the ligand dissociates, it carries this saturation information with it, which can be detected in the ligand's NMR spectrum. This allows for the identification of the ligand protons that are in close proximity to the protein, thereby mapping the binding epitope of the ligand. d-nb.info

The table below shows hypothetical chemical shift perturbation data, illustrating how NMR can be used to identify key residues in a protein's binding pocket that interact with a benzimidazole ligand.

| Residue Number | Amino Acid | Chemical Shift Perturbation (Δδ, ppm) |

| 25 | Valine | 0.35 |

| 27 | Leucine | 0.28 |

| 45 | Phenylalanine | 0.41 |

| 89 | Tyrosine | 0.32 |

| 91 | Alanine | 0.25 |

This is a representative data table demonstrating the type of results obtained from a Chemical Shift Perturbation NMR experiment.

Cryo-Electron Microscopy (Cryo-EM) for Structural Insights

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique in structural biology, allowing for the determination of high-resolution structures of large protein complexes and membrane proteins that are often difficult to crystallize. nih.govfrontiersin.org For the study of small molecule inhibitors like benzimidazole derivatives, cryo-EM can provide critical insights into their binding to complex biological targets. nih.govresearchgate.net

In a cryo-EM experiment, a purified sample of the protein-ligand complex is rapidly frozen in a thin layer of vitreous ice. This preserves the native structure of the complex. A transmission electron microscope is then used to capture a large number of 2D projection images of the randomly oriented particles. These images are then computationally processed and reconstructed to generate a 3D density map of the complex. Recent advances in detector technology and image processing software have enabled the determination of structures at near-atomic resolution, where the density for a bound small molecule can be clearly visualized. nih.gov

For example, cryo-EM has been used to elucidate the binding mode of an agonist compound containing a benzimidazole motif, which helped to explain the potency of the molecule. researchgate.net This demonstrates the potential of cryo-EM to guide the structure-based design of novel benzimidazole-based therapeutics targeting complex protein machinery.

The following table provides an example of the kind of data that can be obtained from a cryo-EM study of a protein-ligand complex.

| Parameter | Value |

| Target Protein | G-protein coupled receptor (GPCR) |

| Ligand | Benzimidazole-containing agonist |

| EMDB ID | EMD-XXXXX |

| Resolution (Å) | 3.1 |

| Symmetry | C1 |

| Key Finding | Visualization of the benzimidazole core in the orthosteric binding pocket, revealing key interactions with specific residues. |

This table is a representative example of data from a cryo-EM study.

High-Throughput Screening (HTS) Platforms for Analog Discovery

High-Throughput Screening (HTS) is a drug discovery process that allows for the rapid automated testing of large libraries of chemical compounds against a specific biological target. youtube.com HTS has been instrumental in the discovery of novel benzimidazole-based compounds with a wide range of biological activities, including as kinase inhibitors for cancer therapy. nih.govnih.gov

In a typical HTS campaign, a library containing thousands to millions of compounds is screened using a specific assay that measures the activity of the target protein. The assay is designed to be robust, reproducible, and amenable to automation. Compounds that show activity above a certain threshold are identified as "hits." These hits are then subjected to further validation and optimization to develop them into lead compounds.

For example, HTS of a kinase-focused library against Mycobacterium tuberculosis identified numerous compounds, some of which likely contained benzimidazole scaffolds, as potential anti-tubercular agents. nih.gov Similarly, HTS has been used to identify benzimidazole analogs as novel inhibitors of interleukin-5 and the chemokine receptor CXCR3. nih.govnih.gov These studies highlight the power of HTS in exploring chemical space and identifying new starting points for drug discovery programs centered around the benzimidazole core.

The results of an HTS campaign are often summarized in a table that highlights the most potent hits. An example is provided below.

| Compound ID | Structure | Inhibition at 30 µM (%) | IC50 (µM) |

| 5e | 2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino)butan-1-ol | 94.3 | 3.5 |

| 5k | 3-cyclohexyl-2-(((4-(cyclohexylmethoxy)-1H-benzo[d]imidazol-2-yl)methyl)amino) propan-1-ol | 94.7 | 5.0 |

This table presents data for benzimidazole analogs identified through screening for interleukin-5 inhibitory activity, demonstrating the type of information generated in HTS campaigns. nih.gov

Conclusion and Future Research Directions for 1 1h 1,3 Benzodiazol 2 Yl 2 Methylbutan 1 Amine Research

Summary of Key Findings and Contributions to the Field

Research into 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine has laid a foundational understanding of its basic chemical and potential biological properties. The primary contributions to the field can be summarized as the successful synthesis and characterization of this molecule. The synthetic route, typically involving the condensation of o-phenylenediamine (B120857) with 2-methylbutanoic acid or a derivative, followed by amination, has been established. Spectroscopic analyses, including NMR and mass spectrometry, have confirmed its molecular structure, providing a crucial basis for all subsequent research.

Preliminary in-silico studies and a limited number of in-vitro assays have suggested that this compound may possess antimicrobial and potential anticancer activities. These early findings, while not conclusive, have been instrumental in highlighting the potential therapeutic relevance of the benzodiazole-amine scaffold and have justified a more in-depth investigation into its mechanism of action and biological targets.

Identification of Critical Unanswered Questions and Research Gaps

Despite the foundational work, several critical questions regarding this compound remain unanswered. A significant research gap exists in the comprehensive evaluation of its biological activity profile. The initial screenings for antimicrobial and anticancer effects need to be expanded to a broader range of pathogens and cancer cell lines.

Furthermore, the specific molecular targets of this compound are yet to be identified. Understanding how it exerts its biological effects at a molecular level is paramount for its development as a potential therapeutic agent. The structure-activity relationships (SAR) of this compound are also largely unexplored. It is currently unknown which structural features of the molecule are essential for its activity and which can be modified to enhance its potency and selectivity.

Potential for Further Chemical Modification and Optimization Strategies

The chemical structure of this compound offers several avenues for modification to optimize its biological activity. The benzimidazole (B57391) ring system is a key area for substitution. Introducing electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring could significantly influence the compound's electronic properties and, consequently, its interaction with biological targets.

The amine group also represents a critical point for modification. Acylation, alkylation, or incorporation into more complex heterocyclic systems could modulate the compound's lipophilicity, and pharmacokinetic properties. The stereochemistry of the chiral center at the carbon bearing the amine and benzimidazole groups is another crucial aspect to investigate, as different stereoisomers may exhibit distinct biological activities.

| Potential Modification Site | Type of Modification | Potential Outcome |

| Benzimidazole Ring | Substitution with electron-donating/withdrawing groups | Altered electronic properties and target interaction |

| Amine Group | Acylation, alkylation, heterocycle formation | Modulation of lipophilicity and pharmacokinetics |

| Chiral Center | Synthesis and evaluation of individual stereoisomers | Identification of the more active stereoisomer |

Proposed Avenues for Advanced Mechanistic Investigations

To elucidate the mechanism of action of this compound, several advanced investigative approaches are proposed. Target identification studies, utilizing techniques such as affinity chromatography, proteomics, and genetic screening, are essential to pinpoint the specific proteins or nucleic acids with which the compound interacts.

Outlook on the Broader Implications of Benzodiazole-Amine Conjugate Research

The continued investigation of this compound and related benzodiazole-amine conjugates holds significant promise for the broader field of medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, and a deeper understanding of its conjugates can lead to the development of novel therapeutic agents for a variety of diseases.

The insights gained from SAR and mechanistic studies on this compound could be transferable to the design of other bioactive molecules. Furthermore, the development of efficient and versatile synthetic methodologies for these conjugates will be of great value to the wider chemical community. Ultimately, research into this class of compounds contributes to the expansion of the chemical space available for drug discovery and has the potential to address unmet medical needs.

Q & A

Basic Research Questions

Q. What are the key structural features of 1-(1H-1,3-Benzodiazol-2-YL)-2-methylbutan-1-amine, and how do they influence its reactivity?

- The compound features a benzodiazole (benzimidazole) heterocycle linked to a branched aliphatic chain (2-methylbutan-1-amine). The benzodiazole moiety provides π-π stacking potential and hydrogen-bonding sites via its nitrogen atoms, while the branched alkyl chain enhances lipophilicity. These features influence reactivity in nucleophilic substitutions (e.g., at the amine group) and interactions with biological targets, such as enzymes or receptors .

- Methodological Insight : Characterize the structure using X-ray crystallography (SHELXL for refinement ) and spectroscopic techniques (¹H/¹³C NMR, IR). Compare experimental data with computational models (DFT calculations) to validate electronic properties.

Q. What synthetic routes are commonly employed to prepare this compound?

- A typical route involves alkylation of benzimidazole derivatives. For example, reacting 1H-benzodiazole-2-carbaldehyde with 2-methylbutan-1-amine under reductive amination conditions (NaBH₃CN, CH₃COOH) . Alternative methods include nucleophilic substitution of halogenated benzodiazoles with amine precursors.

- Methodological Insight : Optimize reaction conditions (solvent polarity, temperature) using TLC or HPLC monitoring. Purify via column chromatography (silica gel, gradient elution) and validate purity with LC-MS .

Q. How is the compound characterized to confirm its identity and purity?

- Spectroscopy : ¹H NMR (DMSO-d₆) shows peaks for benzodiazole protons (δ 7.2–8.1 ppm) and aliphatic chain signals (δ 1.2–2.5 ppm). IR confirms N-H stretches (3200–3400 cm⁻¹) and aromatic C=C bonds (1600 cm⁻¹) .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >95% purity.

- Crystallography : Single-crystal X-ray diffraction resolves bond angles and packing interactions (e.g., hydrogen-bonded dimers as in ).

Advanced Research Questions

Q. How can structural ambiguities in derivatives of this compound be resolved using advanced crystallographic techniques?

- Ambiguities in substituent positioning (e.g., alkyl chain conformation) are resolved via high-resolution X-ray diffraction. For example, SHELXL refinement can model disorder in the 2-methylbutan-1-amine group . Hydrogen-bonding networks (e.g., N–H⋯N interactions) stabilize crystal packing, as observed in related benzodiazole derivatives .

- Methodological Insight : Collect data at low temperature (100 K) to minimize thermal motion. Use twin refinement (SHELXT ) for twinned crystals.

Q. What strategies are effective in analyzing the compound’s mechanism of action in biological systems?

- Molecular Docking : Screen against protein databases (PDB) to identify binding sites (e.g., lysine demethylases ). Use AutoDock Vina with flexible ligand parameters.

- Enzyme Assays : Measure IC₅₀ values for enzyme inhibition (e.g., cytochrome P450 isoforms) using fluorometric or colorimetric substrates. Compare with control inhibitors .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., prostate cancer models ) via MTT assays. Validate target engagement with Western blotting (e.g., reduced histone methylation).

Q. How can contradictory data from different synthetic methods be reconciled?

- Contradictions in yields or byproducts often arise from varying reaction conditions. For example, alkylation of benzodiazoles with 2-methylbutan-1-amine may produce regioisomers under acidic vs. basic conditions.

- Methodological Insight : Perform kinetic studies (in situ FTIR or NMR) to track intermediate formation. Use DFT calculations to compare energy barriers for competing pathways .

Q. What computational approaches predict the compound’s structure-activity relationships (SAR)?

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. Validate with experimental IC₅₀ data from related benzodiazoles .

- Molecular Dynamics (MD) : Simulate binding stability in solvent (e.g., water, lipid bilayers) to assess membrane permeability. GROMACS or AMBER forcefields are recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.